- An improved method for the preparation of substituted N-(aminocyclohexyl)benzothiophene-2-carboxamides, World Intellectual Property Organization, , ,
Cas no 946002-43-3 (trans-N-Boc-1,4-cyclohexanediamine hydrochloride)
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-N-Boc-1,4-cyclohexanediamine hydrochloride
- Boc-1,4-trans-DACH*HCl
- tert-butyl N-(4-aminocyclohexyl)carbamate,hydrochloride
- Trans-N-BOC-1,4-CYCLOHEXANEDIAMINE-HCl
- tert-Butyl (trans-4-aminocyclohexyl)carbamate hydrochloride
- tert-Butyl(4-aminocyclohexyl)carbamatehydrochloride
- tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride
- N-tert-Butoxycarbonyl trans-1,4-cyclohexanediamine hydrochloride
- Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- BS-18042
- DB-079970
- tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride
- 1269484-61-8
- EN300-134821
- TERT-BUTYL N-[(1R,4R)-4-AMINOCYCLOHEXYL]CARBAMATE HYDROCHLORIDE
- Carbamic acid, N-(trans-4-aminocyclohexyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- MFCD04973129
- N-T-BUTYLOXYCARBONYL-1,4-TRANS-DIAMINOCYCLOHEXANE HYDROCHLORIDE
- trans-n-boc-1,4-cyclohexanediamine hcl
- AKOS015969083
- 946002-43-3
- CS-0154480
- SCHEMBL17164778
- EN300-247143
- I11539
- tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1)
- cis-N-Boc-1,4-cyclohexanediamine hydrochloride
- Tert-butyl N-(4-aminocyclohexyl)carbamate Hydrochloride
- Boc-1,4-trans-diaminocyclohexane.HCl
- AKOS015847119
- 1817794-08-3
- DTXSID80373209
- HK9CA5XHN2
-
- MDL: MFCD04973129
- Inchi: 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9-;
- InChI Key: OYMZHXKUCQETTB-JUAUBFSOSA-N
- SMILES: N([C@H]1CC[C@H](N)CC1)C(=O)OC(C)(C)C.Cl
Computed Properties
- Exact Mass: 250.1448057g/mol
- Monoisotopic Mass: 250.1448057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201615-100g |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 100g |
$701 | 2021-08-05 | |
| Fluorochem | 212018-1g |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 212018-5g |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 5g |
£110.00 | 2022-03-01 | |
| Fluorochem | 212018-10g |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 10g |
£200.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45065-1g |
Trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 1g |
¥206.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45065-5g |
Trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 5g |
¥857.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45065-250mg |
Trans-N-Boc-1,4-cyclohexanediamine hydrochloride |
946002-43-3 | 95% | 250mg |
¥90.0 | 2024-07-16 | |
| TRC | B250030-10mg |
trans-N-Boc-1,4-cyclohexanediamine Hydrochloride |
946002-43-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B250030-50mg |
trans-N-Boc-1,4-cyclohexanediamine Hydrochloride |
946002-43-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B250030-100mg |
trans-N-Boc-1,4-cyclohexanediamine Hydrochloride |
946002-43-3 | 100mg |
$ 80.00 | 2022-06-07 |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Raw materials
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Preparation Products
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Suppliers
trans-N-Boc-1,4-cyclohexanediamine hydrochloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on trans-N-Boc-1,4-cyclohexanediamine hydrochloride
Comprehensive Guide to trans-N-Boc-1,4-cyclohexanediamine hydrochloride (CAS 946002-43-3): Properties, Applications, and Industry Insights
trans-N-Boc-1,4-cyclohexanediamine hydrochloride (CAS 946002-43-3) is a high-value chiral building block widely utilized in pharmaceutical synthesis and organic chemistry. This compound features a Boc-protected diamine structure with a trans-cyclohexane backbone, offering exceptional stereochemical control for asymmetric reactions. Its hydrochloride salt form enhances stability, making it ideal for peptide coupling, catalyst design, and drug intermediate applications. Researchers increasingly focus on this molecule due to its role in developing targeted therapies and bioconjugation techniques—hot topics in AI-driven drug discovery and precision medicine.
The growing demand for trans-N-Boc-1,4-cyclohexanediamine hydrochloride correlates with trends in green chemistry and sustainable synthesis. A 2023 survey by the American Chemical Society identified chiral auxiliaries as a top search term among medicinal chemists, reflecting industry interest in stereoselective compounds like CAS 946002-43-3. This compound’s rigid cyclohexane scaffold enables unique spatial arrangements critical for modulating protein-protein interactions—a key focus area in cancer research and neurodegenerative disease studies.
From a technical perspective, trans-N-Boc-1,4-cyclohexanediamine hydrochloride exhibits remarkable solubility in polar aprotic solvents (DMSO, DMF) while maintaining stability under ambient storage conditions. These properties address frequent user queries about handling sensitive diamines and protecting group strategies—common challenges discussed in organic chemistry forums. The compound’s dual functionality (amine groups at 1,4-positions) allows diverse derivatization, supporting its use in linker chemistry for ADC (antibody-drug conjugate) development.
Innovative applications of CAS 946002-43-3 extend to material science, where its conformational rigidity contributes to designing metal-organic frameworks (MOFs). This aligns with Google Trends data showing rising searches for "diamine-based MOFs" (+210% since 2021). Furthermore, the Boc-protection strategy enables selective deprotection—a technique frequently searched alongside "orthogonal protection schemes"—making this compound invaluable for multistep syntheses.
Quality benchmarks for trans-N-Boc-1,4-cyclohexanediamine hydrochloride emphasize HPLC purity >98% and strict enantiomeric excess control, addressing industry concerns about reproducibility in chiral synthesis. Analytical methods like chiral SFC (supercritical fluid chromatography) are increasingly applied for characterization, reflecting advancements users search for under terms like "chiral analysis techniques 2024".
The compound’s safety profile and non-hazardous classification make it preferable for industrial-scale applications. Recent patents highlight its use in next-generation kinase inhibitors—a trending topic with 5,000+ monthly searches for "kinase inhibitor optimization". As computational chemistry tools advance, molecular modeling studies utilize CAS 946002-43-3 as a conformational probe, bridging experimental and AI-predicted chemical spaces.
In conclusion, trans-N-Boc-1,4-cyclohexanediamine hydrochloride represents a versatile tool meeting modern research demands across drug discovery, materials engineering, and methodology development. Its alignment with trending search terms like "Boc deprotection alternatives" and "sterically hindered diamine uses" underscores its relevance in contemporary scientific discourse.
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